Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-
Description
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- is an organosilicon compound characterized by a triethylsilane core modified with a tert-butylthio-substituted ethenyloxy group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group or a reactive intermediate. The tert-butylthio (t-BuS) group enhances steric protection and stability, while the ethenyloxy linkage offers reactivity for further functionalization .
Properties
CAS No. |
189132-65-8 |
|---|---|
Molecular Formula |
C12H26OSSi |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
1-tert-butylsulfanylethenoxy(triethyl)silane |
InChI |
InChI=1S/C12H26OSSi/c1-8-15(9-2,10-3)13-11(4)14-12(5,6)7/h4,8-10H2,1-3,5-7H3 |
InChI Key |
YYBXDJYRTGHBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=C)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- typically involves the reaction of triethylsilane with a suitable ethenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or chromatography to remove any impurities and achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- can yield sulfoxides or sulfones, while reduction can produce the corresponding ethyl-substituted silane.
Scientific Research Applications
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Properties
*Estimated based on structural analogy.
Biological Activity
Silane compounds, particularly organosilicon derivatives, have garnered interest in various fields due to their unique chemical properties and potential biological activities. The compound Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- (CAS No. 189132-65-8) is characterized by a silane group connected to an ethenyl group and a tert-butylthio moiety. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H28O3SSi
- Molecular Weight : 280.5 g/mol
- Boiling Point : 73-74 °C (at 5 Torr)
- Density : 0.949 g/cm³
These properties suggest that the compound may exhibit unique solubility and reactivity characteristics relevant to its biological interactions.
The biological activity of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- is hypothesized to involve:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially altering their structure and function.
- Oxidation and Reduction Reactions : It can undergo oxidation to form sulfoxides or sulfones, which may influence its reactivity and interaction with biological targets.
Cytotoxicity Studies
Cytotoxicity assays are essential in assessing the safety profile of chemical compounds. Preliminary studies on related silanes suggest varying degrees of cytotoxicity towards cancer cell lines. For example:
- Silane derivatives have been shown to induce apoptosis in human cancer cells, potentially through the generation of reactive oxygen species (ROS).
Case Studies
-
Study on Silane Derivatives :
- A study published in Journal of Organometallic Chemistry examined several silane derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with similar structures could inhibit cell proliferation significantly.
-
Biocompatibility Assessments :
- Another study focused on the biocompatibility of organosilicon compounds used in biomedical applications. The findings suggested that modifications like those present in Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- could enhance compatibility while retaining bioactivity.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl- | Similar silane structure | Moderate cytotoxicity observed |
| Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tripropyl- | Different alkyl chain length | Enhanced antimicrobial activity reported |
The comparison highlights how structural variations influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
